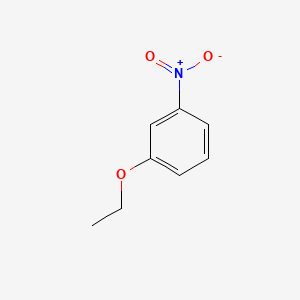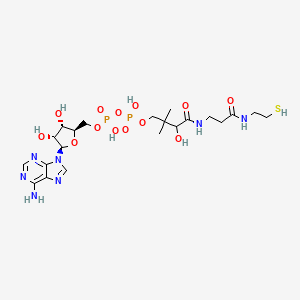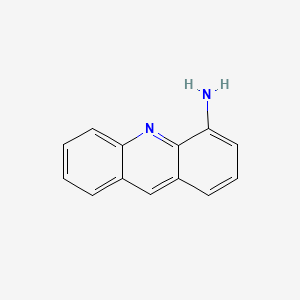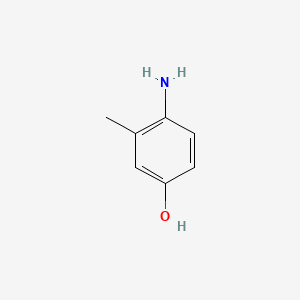![molecular formula C30H38N4O5 B1666377 4a,7a-Dihydro-2-(1-hydroxyundecyl)-1-[(4-nitrophenyl)amino]-6-phenyl-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione CAS No. 1005129-80-5](/img/structure/B1666377.png)
4a,7a-Dihydro-2-(1-hydroxyundecyl)-1-[(4-nitrophenyl)amino]-6-phenyl-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione
Descripción general
Descripción
A12B4C3 is a selective hPNKP phosphatase inhibitor.
Aplicaciones Científicas De Investigación
Cancer Radiotherapy Enhancement
A12B4C3 has been identified as an inhibitor of polynucleotide kinase/phosphatase (PNKP), which plays a crucial role in DNA repair pathways . Its inhibition can impede DNA damage repair processes, potentially enhancing the radiosensitivity of cancer cells. This suggests that A12B4C3 could be used to increase the efficacy of radiotherapy, particularly in prostate cancer treatment, by preventing the recurrence of cancerous cells after high LET (Linear Energy Transfer) radiation therapy .
Prostate Cancer Research
In prostate cancer cell lines, such as PC-3, A12B4C3 has shown to decrease cell viability and induce apoptosis when combined with carbon ion beam radiation . This indicates its potential as a radio-modulator to enhance cell killing and prevent cell regeneration during treatment, offering a promising method to combat prostate cancer recurrence .
Pharmacological Studies
A12B4C3 has demonstrated antiproliferative activity against cancer cells and can enhance the radiosensitivity of certain cancer cells . It functions as an allosterically regulated noncompetitive inhibitor of human PNKP phosphatase activity, making it a potent and specific inhibitor worth studying for its pharmacological properties .
Molecular Biology Research
The compound’s ability to alter the secondary structure of PNKP suggests its utility in molecular biology research. By inhibiting PNKP, A12B4C3 could be used to study the DNA repair mechanisms at a molecular level, providing insights into the cellular responses to DNA damage .
Chemical Biology
As a polysubstituted piperidine capable of affecting PNKP’s secondary structure, A12B4C3 can be a valuable tool in chemical biology. Researchers can explore the compound’s interactions with other molecules and its effects on biological systems, potentially leading to the discovery of new therapeutic agents .
Drug Development
Given its specificity and potency as a hPNKP phosphatase inhibitor, A12B4C3 could be a candidate for drug development. Its role in enhancing radiosensitivity and inhibiting cancer cell proliferation makes it a compound of interest for developing new cancer treatments .
Mecanismo De Acción
Target of Action
A12B4C3, also known as 4a,7a-Dihydro-2-(1-hydroxyundecyl)-1-[(4-nitrophenyl)amino]-6-phenyl-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione, is a potent and selective inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase (PNKP) . PNKP plays a crucial role in the DNA repair process, particularly in the repair of both single and double-strand breaks .
Mode of Action
A12B4C3 acts as a noncompetitive inhibitor that allosterically regulates the phosphatase activity of human PNKP . It disrupts the secondary structure of PNKP, thereby inhibiting its activity . This inhibition of PNKP disrupts the DNA repair process, leading to an accumulation of DNA damage .
Biochemical Pathways
The primary biochemical pathway affected by A12B4C3 is the DNA repair pathway. By inhibiting PNKP, A12B4C3 prevents the repair of DNA single and double-strand breaks, leading to an accumulation of DNA damage . This can result in cell cycle arrest and apoptosis, particularly in cancer cells that have a high rate of DNA replication .
Pharmacokinetics
As a small molecule, it is likely to have good bioavailability and can penetrate cells to interact with its intracellular target, pnkp .
Result of Action
The inhibition of PNKP by A12B4C3 leads to an increase in DNA damage, which can result in cell cycle arrest and apoptosis . This makes A12B4C3 a potential therapeutic agent for cancer treatment. In fact, A12B4C3 has been shown to enhance the radiosensitivity of human A549 lung carcinoma and MDA-MB-231 breast adenocarcinoma cells .
Action Environment
The action of A12B4C3 can be influenced by environmental factors such as hypoxia. This suggests that the efficacy of A12B4C3 can be affected by the oxygen levels in the tumor microenvironment .
Propiedades
IUPAC Name |
2-(1-hydroxyundecyl)-1-(4-nitroanilino)-6-phenyl-4a,7a-dihydro-2H-pyrrolo[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O5/c1-2-3-4-5-6-7-8-12-15-27(35)26-21-20-25-28(30(37)32(29(25)36)23-13-10-9-11-14-23)33(26)31-22-16-18-24(19-17-22)34(38)39/h9-11,13-14,16-21,25-28,31,35H,2-8,12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHGJAKTBPFFNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C1C=CC2C(N1NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C2=O)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425001 | |
| Record name | BCB02_000099 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4a,7a-Dihydro-2-(1-hydroxyundecyl)-1-[(4-nitrophenyl)amino]-6-phenyl-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione | |
CAS RN |
1005129-80-5 | |
| Record name | BCB02_000099 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4b]pyridine-5,7(2H,4aH)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of A12B4C3 and how does it impact DNA repair?
A1: A12B4C3 is a potent inhibitor of the human polynucleotide kinase/phosphatase (hPNKP) enzyme [, ]. It acts as a non-competitive inhibitor, meaning it doesn't compete with DNA for binding to hPNKP []. Instead, A12B4C3 disrupts the secondary structure of hPNKP, likely by interacting with the Trp402 residue, ultimately inhibiting its phosphatase activity [, ]. Since hPNKP is crucial for repairing both single and double-strand DNA breaks, inhibiting it with A12B4C3 hinders DNA repair processes [, ].
Q2: How does A12B4C3 impact cancer cell sensitivity to chemotherapy?
A2: Research shows that A12B4C3 sensitizes cancer cells to specific chemotherapeutic agents. For example, it enhances the effectiveness of camptothecin, a topoisomerase I poison, in A549 lung cancer cells []. A similar effect was observed with the combination of cisplatin and etoposide in ovarian cancer cells []. This sensitization likely stems from A12B4C3's inhibition of hPNKP, which is involved in repairing DNA damage caused by these chemotherapeutic agents [, ].
Q3: Is A12B4C3 specific to hPNKP or does it affect other enzymes?
A3: While A12B4C3 demonstrates high specificity for hPNKP, it exhibits limited inhibitory activity against the related PNKP from Schizosaccharomyces pombe []. Importantly, it does not inhibit other crucial DNA repair enzymes like DNA polymerase β and DNA ligase III, further supporting its specific targeting of hPNKP in cells []. Additionally, it shows no significant inhibition of eukaryotic protein phosphatases like calcineurin and protein phosphatase-1, or the human DNA 3'-phosphatase APTX [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



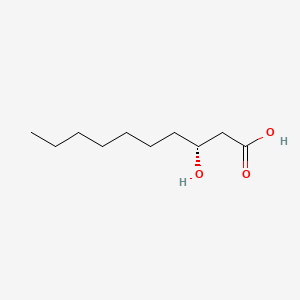
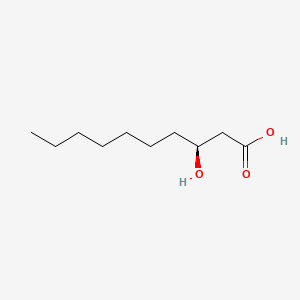


![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)


